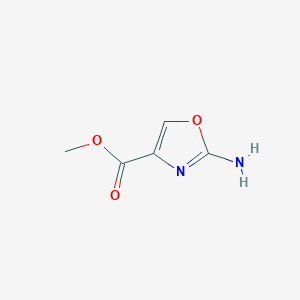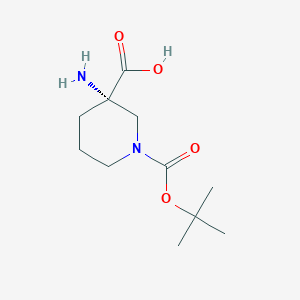
2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde
Vue d'ensemble
Description
The compound is an organic compound based on its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached, and an oxoacetaldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen) also attached .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring (from the phenyl group) with various groups attached. The exact structure would depend on the positions of the methyl groups and the oxoacetaldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with various chemicals .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
The compound 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde has been explored in the field of organic synthesis and catalysis. For instance, Fontaine et al. (1995) demonstrated the use of dirhodium complexes in catalyzing the selective dimerization of phenylacetaldehyde, a reaction that could potentially involve compounds like 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde (Fontaine, Demonceau, Messere, Noels, Peris, & Lahuerta, 1995). Similarly, the work by Gutsulyak and Nikonov (2012) on the chemoselective reduction of acid chlorides to aldehydes using dimethylphenylsilane highlights the potential of derivatives of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde in synthetic chemistry (Gutsulyak & Nikonov, 2012).
Luminescence Sensing
In the domain of sensing, Shi et al. (2015) investigated dimethylphenyl imidazole dicarboxylate-based lanthanide-organic frameworks, which are sensitive to benzaldehyde-based derivatives. This research suggests potential applications of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde in the development of fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Environmental Analysis
Houdier et al. (2000) developed a novel fluorescent probe for the detection of carbonyl compounds in water samples. The application of such probes can be extended to derivatives like 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde, providing a method for the sensitive detection of environmental pollutants (Houdier, Perrier, Defrancq, & Legrand, 2000).
Pharmaceutical Research
In pharmaceutical research, the use of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde derivatives could be significant. For example, Noubade et al. (2009) synthesized N-anthranilic acid derivatives, which could incorporate compounds like 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde for potential therapeutic applications (Noubade, Prasad, Kumar, & Udupi, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNGAWJRQUYNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972203 | |
| Record name | (2,4-Dimethylphenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde | |
CAS RN |
56750-80-2 | |
| Record name | NSC156300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-Dimethylphenyl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















